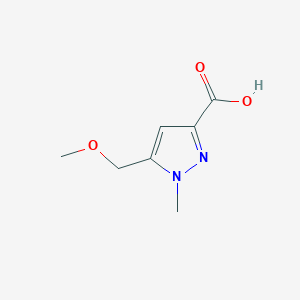

5-(methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

5-(methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its unique methoxymethyl substitution enhances its solubility and reactivity, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. A study demonstrated that certain pyrazoles could scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. In vitro studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was tested using the disc diffusion method against Escherichia coli and Staphylococcus aureus, showing notable inhibition zones compared to standard antibiotics .

Enzyme Inhibition

The compound is also explored for its potential as an enzyme inhibitor, particularly in relation to chronic pain management. Pyrazole derivatives have been reported to inhibit specific enzymes involved in pain signaling pathways, making them candidates for developing analgesic drugs. The mechanism typically involves binding to the active sites of enzymes, thereby blocking their activity .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Binding : The compound's ability to fit into enzyme active sites facilitates its role as an inhibitor.

- Radical Scavenging : Its chemical structure enables it to donate electrons and neutralize free radicals, contributing to its antioxidant effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was synthesized and tested for antimicrobial activity. The results indicated that at a concentration of 100 μg per disc, the compound inhibited the growth of E. coli and S. aureus, with inhibition zones measuring 15 mm and 18 mm respectively. These findings suggest that this pyrazole derivative could serve as a lead compound in developing new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

Another study focused on assessing the antioxidant activity of various pyrazole derivatives, including our compound of interest. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, it was found that the compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 0.5 mg/mL, demonstrating its potential as an effective antioxidant .

Summary of Research Findings

| Activity | Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction at 0.5 mg/mL |

| Antimicrobial | Disc Diffusion Method | Inhibition zones: E. coli (15 mm), S. aureus (18 mm) |

| Enzyme Inhibition | Enzyme Assays | Effective inhibitor in pain pathways |

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(4-12-2)3-6(8-9)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDLOLAJMOEFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.